![molecular formula C24H30N4O2S B2593880 5-(4-(dimethylamino)phenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 631853-45-7](/img/structure/B2593880.png)
5-(4-(dimethylamino)phenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dimethylamino group could potentially make the compound a weak base, as nitrogen atoms are capable of donating a pair of electrons. The dione group could make the compound a weak acid, as carbonyl groups can accept a pair of electrons .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the dimethylamino group might undergo reactions typical of amines, such as acylation or alkylation. The dione group might undergo reactions typical of carbonyl compounds, such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
- A study by Deady et al. (2003) explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally similar to the specified compound. These derivatives exhibited potent cytotoxicity against various cancer cell lines, indicating potential applications in cancer research (Deady et al., 2003).
Antioxidant Properties
- Ismaili et al. (2008) synthesized new hexahydropyrimido[5,4-c]quinoline-2,5-diones and evaluated their antioxidant properties. Their findings highlight the compound's potential as an antioxidant agent (Ismaili et al., 2008).
Spectral Analysis and Quantum Chemical Studies
- Fatma et al. (2015) conducted a study on a similar compound, focusing on its spectral analysis and quantum chemical properties. This research is crucial for understanding the molecular geometry and electronic properties of such compounds (Fatma et al., 2015).
Antimicrobial Activity
- A study by Ismail et al. (2013) on pyrimido[5,4-c]quinoline-2,4-dione derivatives revealed moderate antimicrobial activity against several bacterial strains, suggesting potential applications in antimicrobial research (Ismail et al., 2013).
Metallochromic and Fluorescence Properties
- Research by Yoshida et al. (1991) discovered that the reaction of 5,8-quinolinedione with certain compounds leads to new compounds exhibiting metallochromism and intense fluorescence, which could be relevant for the compound (Yoshida et al., 1991).
Synthesis of Heterocyclic Compounds
- Sorokina et al. (2007) synthesized a large group of derivatives based on pyrrolidine-2,4-dione, including pyrrolo[3,4-b]quinoline derivatives. These compounds demonstrated anticonvulsant activity, suggesting potential neurological applications (Sorokina et al., 2007).
Eigenschaften
IUPAC Name |
5-[4-(dimethylamino)phenyl]-2-(3-methylbutylsulfanyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2S/c1-14(2)12-13-31-24-26-22-21(23(30)27-24)19(15-8-10-16(11-9-15)28(3)4)20-17(25-22)6-5-7-18(20)29/h8-11,14,19H,5-7,12-13H2,1-4H3,(H2,25,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNFOEOLWIRNMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)N(C)C)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

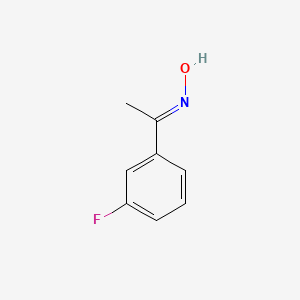

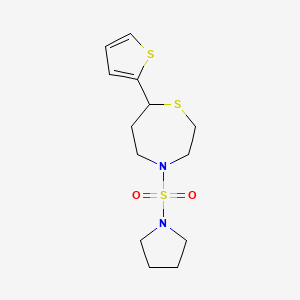
![Ethyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2593804.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2593805.png)
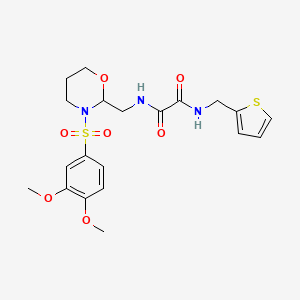
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-ethanol](/img/no-structure.png)
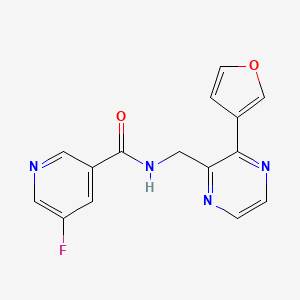
![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2593810.png)
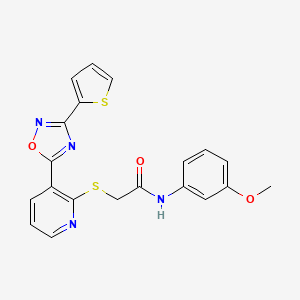
![3-[4-(Difluoromethyl)phenoxy]benzoic acid](/img/structure/B2593812.png)
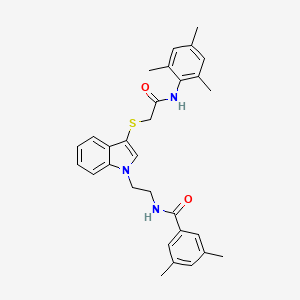
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl N-(4-methylphenyl)carbamate](/img/structure/B2593817.png)